molecular formula C8H12BNO3 B596931 (2-Ethoxy-6-methylpyridin-3-yl)boronic acid CAS No. 1310384-30-5

(2-Ethoxy-6-methylpyridin-3-yl)boronic acid

Cat. No.: B596931
CAS No.: 1310384-30-5
M. Wt: 180.998
InChI Key: UOAWUEZHOQVXBO-UHFFFAOYSA-N
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Description

(2-Ethoxy-6-methylpyridin-3-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a pyridine ring. This compound is of significant interest in organic chemistry due to its versatility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .

Mechanism of Action

The mechanism of action of boronic acids involves the formation of five-membered boronate esters with diols . This key interaction allows boronic acids to be used in various areas ranging from biological labeling, protein manipulation and modification, separation, and the development of therapeutics .

Future Directions

Boronic acids, including “(2-Ethoxy-6-methylpyridin-3-yl)boronic acid”, are increasingly utilized in diverse areas of research. Their unique properties as mild organic Lewis acids and their mitigated reactivity profile, coupled with their stability and ease of handling, make boronic acids a particularly attractive class of synthetic intermediates . They are used in various areas ranging from biological labeling, protein manipulation and modification, separation, and the development of therapeutics .

Chemical Reactions Analysis

Properties

IUPAC Name

(2-ethoxy-6-methylpyridin-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12BNO3/c1-3-13-8-7(9(11)12)5-4-6(2)10-8/h4-5,11-12H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOAWUEZHOQVXBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(N=C(C=C1)C)OCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90694432
Record name (2-Ethoxy-6-methylpyridin-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90694432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1310384-30-5
Record name Boronic acid, B-(2-ethoxy-6-methyl-3-pyridinyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1310384-30-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Ethoxy-6-methylpyridin-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90694432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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